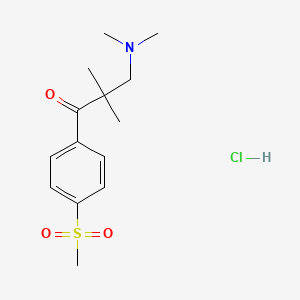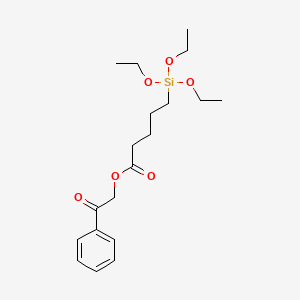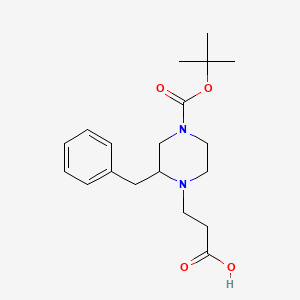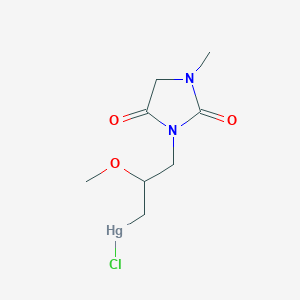
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, is a derivative of hydantoin, a heterocyclic organic compound Hydantoins are known for their diverse biological and pharmacological activities, making them significant in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves the cyclization of ureido derivatives of amino esters. For 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-hydantoin, the process may involve the reaction of an appropriate amino ester with chloromercuri reagents under controlled conditions. Mechanochemical methods, such as ball-milling, can also be employed to prepare hydantoin derivatives, offering an eco-friendly and efficient approach .
Industrial Production Methods
Industrial production of hydantoin derivatives often utilizes large-scale mechanochemical processes or solution-phase synthesis. These methods ensure high yields and purity of the final product. The use of non-conventional activation techniques, such as mechanochemistry, has gained popularity due to its sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, can undergo various chemical reactions, including:
Substitution Reactions: The chloromercuri group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and chemical properties.
Cyclization: The hydantoin ring can undergo cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include chloromercuri compounds, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield various functionalized hydantoin derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, involves its interaction with specific molecular targets and pathways. The chloromercuri group can interact with biological molecules, potentially disrupting their normal functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant with a hydantoin core.
Ethotoin: Another anticonvulsant with a similar structure.
Nilutamide: An androgen receptor antagonist with a hydantoin scaffold .
Uniqueness
This differentiates it from other hydantoin derivatives, which may lack such functional groups .
Properties
CAS No. |
3367-28-0 |
|---|---|
Molecular Formula |
C8H13ClHgN2O3 |
Molecular Weight |
421.24 g/mol |
IUPAC Name |
chloro-[2-methoxy-3-(3-methyl-2,5-dioxoimidazolidin-1-yl)propyl]mercury |
InChI |
InChI=1S/C8H13N2O3.ClH.Hg/c1-6(13-3)4-10-7(11)5-9(2)8(10)12;;/h6H,1,4-5H2,2-3H3;1H;/q;;+1/p-1 |
InChI Key |
DVCUEBLYZSYOAH-UHFFFAOYSA-M |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC(C[Hg]Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane}](/img/structure/B14171952.png)
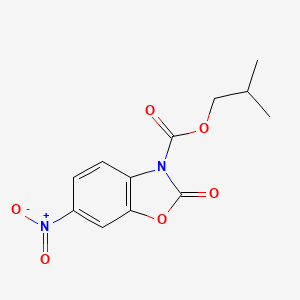
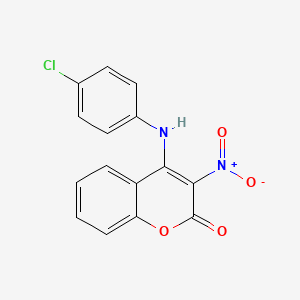
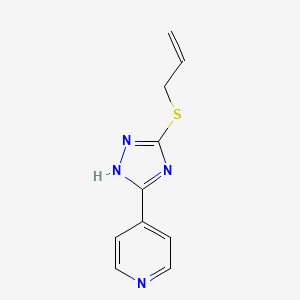
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
methanone](/img/structure/B14172005.png)
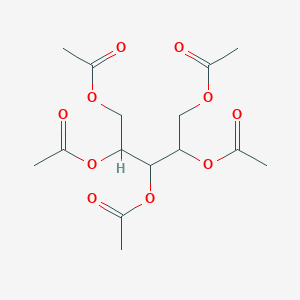
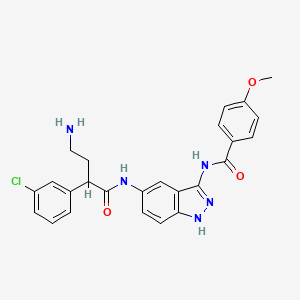
![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)
![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)

